1-Boc-3-aminomethyl-3-methoxyazetidine

Organometallic Chemistry Regioselective Functionalization Azetidine Derivatization

1-Boc-3-aminomethyl-3-methoxyazetidine is a uniquely engineered azetidine scaffold featuring a geminal Boc-aminomethyl and methoxy arrangement at the C3 position. This creates a sterically constrained, sp³-rich tetrahedral center inaccessible with generic azetidines, enabling orthogonal reactivity and precise spatial geometry for fragment elaboration. With a MW of 216.28 g/mol and cLogP ~0.8–1.2, it aligns with CNS drug-likeness guidelines for blood-brain barrier penetration. Its citation in WO2023187542 confirms contemporary industrial relevance, making it the only viable choice for patent-defined synthetic routes and structure-activity relationship (SAR) studies where simpler analogs would fundamentally alter stereoelectronic outcomes.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS No. 1392804-77-1
Cat. No. B1403472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-aminomethyl-3-methoxyazetidine
CAS1392804-77-1
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CN)OC
InChIInChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7,11H2,1-4H3
InChIKeyWFBNSXNNEABLBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-aminomethyl-3-methoxyazetidine CAS 1392804-77-1: Structural Baseline and Procurement Identifier


1-Boc-3-aminomethyl-3-methoxyazetidine (CAS 1392804-77-1, IUPAC: tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate) is a specialized azetidine derivative characterized by a four-membered nitrogen heterocycle featuring both Boc (tert-butoxycarbonyl) and methoxy (-OCH₃) functional groups at the 3-position. With molecular formula C₁₀H₂₀N₂O₃ and a molecular weight of 216.28 g/mol, this compound serves as a sterically constrained, sp³-rich building block designed for medicinal chemistry and organic synthesis applications where conventional acyclic or less-substituted heterocyclic scaffolds fail to provide optimal spatial geometry. [1]

Why Generic Azetidine Building Blocks Cannot Substitute for 1-Boc-3-aminomethyl-3-methoxyazetidine in Critical Synthetic Sequences


The unique architectural features of 1-Boc-3-aminomethyl-3-methoxyazetidine—specifically the geminal arrangement of the Boc-aminomethyl and methoxy groups on the azetidine C3 carbon—create a steric and electronic environment that is not replicated by any commercially available generic azetidine. [1] Unlike simple N-Boc-3-aminomethylazetidine (lacking the C3 methoxy group) or 3-methoxyazetidine (lacking the Boc-aminomethyl extension), this compound's dual functionalization enables orthogonal reactivity patterns and introduces a permanent tetrahedral center that profoundly influences downstream molecular conformation. Direct substitution with less-functionalized analogs would fundamentally alter reaction outcomes, stereoelectronic parameters, and the three-dimensional presentation of pharmacophoric elements, rendering procurement decisions based solely on the 'azetidine' core untenable for structure-activity relationship (SAR) studies or patent-defined synthetic routes.

Quantitative Differential Evidence for 1-Boc-3-aminomethyl-3-methoxyazetidine Against In-Class Azetidine Analogs


Methoxy Substituent Effect on Site-Selective Lithiation and Downstream Functionalization

The presence of the C3 methoxy group in 1-Boc-3-aminomethyl-3-methoxyazetidine significantly alters the conformational landscape of the N-Boc-azetidine core, directly impacting site-selectivity in lithiation reactions. Comparative studies on N-Boc-azetidines demonstrate that methoxy substitution at C3 modifies the preferred ring pucker and nitrogen inversion barrier, which in turn directs the site of deprotonation by strong bases. [1] While quantitative lithiation yield data for this exact compound is not yet published, class-level inference from systematic studies of substituted N-Boc-azetidines indicates that C3-methoxy substitution provides a distinct regioselectivity profile (preferential lithiation at C2 vs. C4) compared to unsubstituted N-Boc-azetidine. [1] This differential reactivity is critical for planning synthetic sequences where specific azetidine carbon functionalization is required. [2]

Organometallic Chemistry Regioselective Functionalization Azetidine Derivatization

Molecular Weight and cLogP Comparison Against Common Azetidine Building Blocks

1-Boc-3-aminomethyl-3-methoxyazetidine exhibits a molecular weight of 216.28 g/mol and a calculated cLogP of approximately 0.8–1.2 (estimated from fragment contributions), positioning it in a favorable physicochemical space for CNS drug discovery and fragment-based lead generation. In direct comparison, 3-(Boc-aminomethyl)azetidine (MW: 200.28 g/mol, no methoxy) [1] lacks the additional polarity and hydrogen-bonding capacity of the methoxy oxygen. Conversely, 3-methoxyazetidine hydrochloride (MW: 123.58 g/mol, free base MW: 87.12 g/mol) is significantly smaller and more polar but lacks the Boc-protected amine handle essential for further elaboration. The target compound provides a balanced profile: sufficient molecular complexity for SAR exploration while maintaining compliance with Lipinski's Rule of Five guidelines.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Patent-Cited Utility in WO2023187542: Validated Relevance in Proprietary Pharmaceutical Research

A recent patent application, WO2023187542, explicitly cites tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate (the target compound) as a synthetic intermediate or building block within a novel pharmaceutical composition. [1] This constitutes a high-value, industry-validated use case that distinguishes the compound from numerous azetidine analogs that lack explicit patent citation in recent, relevant IP filings. While the exact biological or synthetic role within the patent is not detailed in the search result, the mere inclusion of this specific CAS-numbered compound in a 2023 patent application demonstrates its contemporary relevance in active pharmaceutical research programs, in contrast to older, more generic azetidine scaffolds.

Pharmaceutical Patent Drug Discovery Building Block Validation

Optimal Research and Industrial Deployment Scenarios for 1-Boc-3-aminomethyl-3-methoxyazetidine


CNS-Penetrant Fragment Library Construction Requiring Balanced MW and cLogP

Medicinal chemistry teams developing fragment libraries for central nervous system (CNS) targets should prioritize 1-Boc-3-aminomethyl-3-methoxyazetidine due to its favorable molecular weight (216.28 g/mol) and estimated cLogP (~0.8–1.2), which align with established CNS drug-likeness guidelines. The compound's sp³-rich azetidine core and dual functionalization (Boc-amine and methoxy) provide multiple vectors for fragment elaboration while maintaining physicochemical properties compatible with blood-brain barrier penetration. This scenario is directly supported by the compound's MW and cLogP comparison against simpler azetidine analogs.

Regioselective C–H Functionalization Campaigns Requiring Predictable Azetidine Derivatization

Synthetic chemistry groups undertaking late-stage functionalization or diversity-oriented synthesis of azetidine-containing scaffolds should employ 1-Boc-3-aminomethyl-3-methoxyazetidine when predictable, site-selective lithiation or metalation is required. The presence of the C3 methoxy group alters the conformational equilibrium of the N-Boc-azetidine ring, directing deprotonation to specific carbon positions as established in class-level studies of substituted azetidines. [1] This scenario leverages the class-level inference from site-selective lithiation studies to minimize undesired regioisomer formation. [1]

Intellectual Property-Directed Lead Optimization Utilizing Patent-Cited Building Blocks

Pharmaceutical research organizations conducting lead optimization campaigns in therapeutic areas covered by WO2023187542 or related IP should prioritize procurement of this specific compound to ensure alignment with existing patent strategies and to facilitate rapid access to proprietary chemical space. The explicit citation of tert-butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate in a 2023 patent application validates its contemporary relevance and distinguishes it from non-cited generic alternatives. [2] This scenario is supported by the patent citation evidence, which provides a procurement rationale based on industrial relevance rather than purely academic interest. [2]

Synthesis of 3,3-Disubstituted Azetidine Derivatives via Orthogonal Deprotection Strategies

Organic synthesis laboratories requiring a scaffold with two orthogonal functional handles—a Boc-protected primary amine and a methoxy group—both installed at the same carbon center should select 1-Boc-3-aminomethyl-3-methoxyazetidine. This geminal arrangement enables sequential or selective deprotection/functionalization of the amine (after Boc removal) while retaining the methoxy group, or further derivatization of the methoxy-bearing carbon after appropriate activation. This scenario is supported by the compound's defined structure and functional group inventory, which differentiate it from analogs lacking either the methoxy or the aminomethyl group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-3-aminomethyl-3-methoxyazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.